molecular formula C20H19NO3 B2428052 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate CAS No. 799266-12-9

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate

Cat. No. B2428052
M. Wt: 321.376
InChI Key: KIPYZSNWYRILFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Heterocyclic Compounds : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, related to 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate, have been used in the synthesis of various heterocyclic compounds. These compounds react with S-methylisothiosemicarbazide hydroiodide to form triazines and diones, indicating potential in creating diverse molecular structures (Vetyugova et al., 2018).

  • Polymorphism in Pharmaceutical Compounds : In pharmaceutical research, polymorphism of compounds similar to 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate has been studied. For example, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride was characterized using spectroscopic and diffractometric techniques to understand its polymorphic forms, which is crucial for drug formulation and stability (Vogt et al., 2013).

  • Antimicrobial Activity : Compounds structurally related to 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate have been synthesized and tested for antimicrobial activity. Ethyl 3-oxo-3-{2-[(5-substituted-3-phenyl-1H-indol-2-yl)carbonyl]hydrazinyl}propanoates showed notable antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Mathada et al., 2009).

  • Pharmacological Activities : Related compounds have been explored for their pharmacological properties. Ethyl-3-oxo-3-{2-[(5-substituted-3- phenyl-1H-indol-2-yl) carbonyl] hydrazinyl} propanoates, upon further reactions, yielded compounds that exhibited anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry (Basavarajaiah & Mruthyunjayaswamya, 2021).

  • Chemo-Enzymatic Synthesis : Chiral epoxides related to 2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate have been synthesized using a sustainable chemo-enzymatic pathway. This methodology could be applied to synthesize similar compounds, offering an environmentally friendly approach to chemical synthesis (Peru et al., 2016).

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-6-8-15(9-7-14)19(22)13-24-20(23)11-10-16-12-21-18-5-3-2-4-17(16)18/h2-9,12,21H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPYZSNWYRILFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(p-tolyl)ethyl 3-(1H-indol-3-yl)propanoate

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